N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride
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Overview
Description
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride is a heterocyclic organic compound with the molecular formula C15H21ClN2OS and a molecular weight of 312.858 g/mol . It is known for its unique structure, which includes a benzothiophene ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride typically involves the reaction of 1-benzothiophene-2-carbonyl chloride with diethylamine in the presence of a suitable base . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity . The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity . The benzothiophene ring plays a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzothiophene-2-carbonylamino)ethyl-methylazanium chloride: Similar structure but with a methyl group instead of diethyl.
1-Benzothiophene-2-carboxamide: Lacks the diethylaminoethyl group.
2-(1-Benzothiophene-2-carbonylamino)ethyl-trimethylazanium chloride: Contains a trimethylaminoethyl group.
Uniqueness
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
15272-95-4 |
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Molecular Formula |
C15H21ClN2OS |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H20N2OS.ClH/c1-3-17(4-2)10-9-16-15(18)14-11-12-7-5-6-8-13(12)19-14;/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18);1H |
InChI Key |
TZBAVQKIEKDGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2S1.Cl |
Origin of Product |
United States |
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